molecular formula C9H15N3S2 B12979789 2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole

2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole

Cat. No.: B12979789
M. Wt: 229.4 g/mol
InChI Key: PXTSRCHAJHIMEL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 1.45–1.70 (m, 6H, piperidine H-3, H-4, H-5)
  • δ 2.55 (t, J = 5.6 Hz, 1H, piperidine H-2)
  • δ 3.20 (dd, J = 13.2, 6.8 Hz, 2H, SCH₂)
  • δ 4.10 (s, 3H, thiadiazole-CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 22.8 (thiadiazole-CH₃)
  • δ 35.4 (SCH₂)
  • δ 54.1–58.3 (piperidine C-2, C-6)
  • δ 165.7 (C-2 thiadiazole)
  • δ 172.9 (C-5 thiadiazole)

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 2920–2850 (C–H stretch, piperidine)
  • 1585 (C=N stretch, thiadiazole)
  • 1450 (C–S–C asymmetric stretch)
  • 1265 (C–N stretch)

Raman spectroscopy reveals a strong band at 680 cm⁻¹, characteristic of thiadiazole ring breathing modes.

Computational Chemistry Insights

Density Functional Theory (DFT/B3LYP) optimizations at the 6-311++G(d,p) level confirm the stability of the observed conformation. Key computed parameters:

Table 2: Computational Properties

Property Value Method
HOMO-LUMO Gap 4.8 eV B3LYP/6-311G
Topological Polar Surface Area (TPSA) 37.81 Ų
LogP 2.08 XLogP3
Dipole Moment 3.2 Debye B3LYP

The molecule exhibits three rotatable bonds (piperidine-CH₂–S, S–C(thiadiazole), and thiadiazole-CH₃), influencing its conformational flexibility. Molecular electrostatic potential maps show electron density localization at the thiadiazole N–S centers, suggesting nucleophilic reactivity at these sites.

Tautomerism and Mesoionic Behavior

The 1,3,4-thiadiazole core exhibits prototropic tautomerism, with equilibrium favoring the 2H-tautomer (85%) over the 5H-form (15%) in polar solvents. Mesoionic character arises from delocalization of the thiadiazole π-system into the adjacent sulfur lone pairs, creating a dipolar resonance structure:

$$
\text{Thiadiazole} \leftrightarrow \text{Mesoionic Form (S}^+ \text{–N}^- \text{–C–N–S)}
$$

This delocalization reduces aromaticity (NICS(0) = -8.2 ppm vs. -10.5 ppm in benzene) while enhancing thermal stability. The methylthio substituent further stabilizes the mesoionic state through inductive effects (+I), increasing dipole moment by 18% compared to unsubstituted analogs.

Table 3: Tautomeric Equilibrium Constants

Solvent Kₜ (2H:5H) ΔG (kJ/mol)
Water 85:15 -2.1
Chloroform 92:8 -3.8
DMSO 79:21 -1.4

Properties

Molecular Formula

C9H15N3S2

Molecular Weight

229.4 g/mol

IUPAC Name

2-methyl-5-(piperidin-2-ylmethylsulfanyl)-1,3,4-thiadiazole

InChI

InChI=1S/C9H15N3S2/c1-7-11-12-9(14-7)13-6-8-4-2-3-5-10-8/h8,10H,2-6H2,1H3

InChI Key

PXTSRCHAJHIMEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2CCCCN2

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

A common approach to synthesize 1,3,4-thiadiazole derivatives involves cyclodehydration of thiosemicarbazide with aromatic or aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3). This method yields 5-substituted 1,3,4-thiadiazole-2-amine derivatives, which serve as key intermediates.

Procedure:

  • Mix the carboxylic acid (3 mmol) with POCl3 (10 mL) at room temperature for 20 minutes.
  • Add thiosemicarbazide (3 mmol) and heat the mixture at 80–90 °C for 1 hour.
  • Cool the reaction, add water, and reflux for 4 hours.
  • Basify the mixture to pH 8 with sodium hydroxide solution.
  • Filter and recrystallize the solid product.

This method has been successfully applied to prepare various 1,3,4-thiadiazole-2-amine derivatives with good yields and purity.

Introduction of the Methyl Group at Position 2

The methyl group at position 2 can be introduced by starting with methyl-substituted precursors or by alkylation reactions on the thiadiazole ring. Specific details on methylation steps for this compound are less commonly reported but can be inferred from analogous thiadiazole syntheses involving methyl-substituted hydrazine or thiosemicarbazide derivatives.

Synthesis of the Piperidin-2-ylmethylthio Substituent

The piperidin-2-ylmethylthio moiety is introduced by nucleophilic substitution of a halogenated intermediate with piperidine derivatives.

Typical procedure:

  • Prepare 1-(2-chloroethyl)piperidinium chloride by reacting 2-chloroethyl chloride with piperidine.
  • React this intermediate with the 5-thiol-substituted 1,3,4-thiadiazole derivative in ethanol at room temperature overnight.
  • After completion, extract and purify the product by washing with brine and drying over sodium sulfate.

This step yields the intermediate containing the piperidin-2-ylmethylthio substituent attached to the thiadiazole ring.

Final Assembly and Purification

The final compound is obtained by coupling the intermediate thiadiazole-piperidine derivative with methyl substituents, followed by purification through recrystallization or chromatographic techniques.

Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR)
  • Infrared (IR) spectroscopy
  • Mass spectrometry (MS)
  • Elemental analysis

These confirm the structure and purity of the final compound.

Step Reactants/Intermediates Conditions Outcome/Notes Reference
1 Aromatic/aliphatic carboxylic acid + thiosemicarbazide + POCl3 Stir at RT 20 min, then heat 80–90 °C 1 h, reflux with water 4 h Formation of 5-substituted 1,3,4-thiadiazole-2-amine
2 Methylation or use of methyl-substituted precursors Alkylation or starting materials Introduction of methyl group at position 2
3 1-(2-chloroethyl)piperidinium chloride + thiadiazole-2-thiol derivative Stir in EtOH at RT overnight Formation of piperidin-2-ylmethylthio substituent
4 Coupling and purification Recrystallization, chromatography Final compound 2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole
  • The cyclodehydration step using POCl3 is efficient and yields high purity thiadiazole intermediates.
  • The nucleophilic substitution with piperidine derivatives proceeds smoothly at room temperature, avoiding harsh conditions.
  • Purification by recrystallization and chromatographic methods ensures removal of side products and unreacted starting materials.
  • Spectroscopic data confirm the successful synthesis and structural integrity of the target compound.

The preparation of this compound involves a well-established multi-step synthetic route starting from carboxylic acids and thiosemicarbazide to form the thiadiazole core, followed by introduction of the methyl group and piperidin-2-ylmethylthio substituent through nucleophilic substitution. The methods are supported by detailed experimental procedures, spectral characterization, and purification techniques documented in recent peer-reviewed literature, ensuring reproducibility and high-quality product formation.

This comprehensive synthesis approach provides a reliable foundation for further chemical modifications and potential pharmaceutical applications of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thiol or amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole is C10H14N4S2C_{10}H_{14}N_{4}S_{2}, with a molecular weight of approximately 230.36 g/mol. The compound features a thiadiazole ring, which is known for its biological activity.

Anticancer Activity

One of the primary applications of this compound is its role as an anticancer agent. Research indicates that compounds containing thiadiazole moieties can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, this compound has shown potential as an ATP-competitive inhibitor of CDK2, CDK7, and CDK9 kinases, leading to apoptosis in cancer cells .

Case Study:
A study demonstrated that derivatives of thiadiazoles exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Antimicrobial Properties

Another notable application is in antimicrobial therapy. Compounds with a 1,3,4-thiadiazole structure have been reported to possess strong antibacterial and antifungal activities. Specifically, derivatives of this compound have shown efficacy against Gram-positive and Gram-negative bacteria as well as various fungal strains .

Data Table: Antimicrobial Activity Comparison

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative AStaphylococcus aureus32.6 µg/mL
Thiadiazole Derivative BEscherichia coli47.5 µg/mL
Thiadiazole Derivative CAspergillus niger50 µg/mL

This table illustrates the comparative antimicrobial efficacy of various derivatives related to the parent compound.

Neurological Applications

Recent studies have explored the potential neuroprotective effects of thiadiazoles. Given their ability to inhibit certain enzymes involved in neurodegenerative diseases, there is ongoing research into their use in treating conditions such as Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) .

Mechanism of Action

The mechanism of action of 2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Variations at the C-5 Thio Position

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on the substituents at the C-5 thio position. Key structural analogs include:

Compound Name C-5 Substituent Key Features
Target Compound Piperidin-2-ylmethylthio Secondary amine enhances solubility; potential CNS activity due to piperidine
2-Methyl-5-((3-methylbut-2-en-1-yl)thio)-1,3,4-thiadiazole (3na) Prenylthio (3-methylbut-2-en-1-yl) Hydrophobic prenyl group may improve membrane permeability; synthesized via Pd-catalyzed coupling (81% yield)
2-((2-methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole (6a) Pyrimidinyl-oxy-phenylthio Trifluoromethylpyrimidine enhances antifungal activity (65% inhibition at 50 µg/mL against B. cinerea)
5-(5-Nitrothiophene-2-yl)-1,3,4-thiadiazoles Nitrothiophenylthio Nitro group confers antileishmanial activity (IC₅₀: 12–45 µM against L. major)

Key Observations:

  • Piperidine vs. Prenyl Groups : The target compound’s piperidine substituent introduces basicity and hydrogen-bonding capability, contrasting with the lipophilic prenyl group in 3na, which favors passive diffusion across lipid membranes .
  • Electron-Withdrawing Groups : Nitrothiophenyl and trifluoromethylpyrimidine substituents enhance electron deficiency in the thiadiazole ring, improving interactions with enzyme active sites (e.g., antileishmanial and antifungal activities) .

Antiparasitic Activity

  • Antileishmanial Activity: Derivatives with nitrothiophenylthio groups (e.g., 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole) exhibit potent activity against Leishmania major promastigotes (IC₅₀: 12–45 µM) via inhibition of parasite-specific enzymes like trypanothione reductase .
  • Target Compound: No direct data available, but the piperidine moiety’s basicity may target parasitic proteases or kinases, as seen in related piperidine-containing drugs .

Antifungal Activity

  • Compound 6a (with a trifluoromethylpyrimidine substituent) shows 65% inhibition of Botrytis cinerea at 50 µg/mL, attributed to its ability to disrupt fungal membrane integrity .

Cytotoxic Activity

  • 2,5-Disubstituted derivatives (e.g., 2-(3-fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole) exhibit moderate anticancer activity (IC₅₀: 70–170 µM against breast cancer cell lines) via apoptosis induction .

Structural Analysis

  • Crystal Structures : X-ray studies of 1,3,4-thiadiazole derivatives reveal conserved bond distances (C–S: 1.68–1.72 Å; C–N: 1.30–1.32 Å) and planar geometry, critical for π-stacking interactions in biological systems .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : Prenyl and arylthio derivatives (e.g., 3na) exhibit higher logP values (~3.5) compared to the target compound’s estimated logP (~2.8), impacting absorption and metabolism .
  • Toxicity : Nitro group-containing analogs may generate reactive oxygen species (ROS), posing hepatotoxicity risks, whereas piperidine derivatives are generally better tolerated .

Biological Activity

2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole is a heterocyclic compound that exhibits a diverse range of biological activities, primarily due to its structural characteristics, which include a thiadiazole ring and a piperidine moiety. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C9H15N3S2C_9H_{15}N_3S_2. Its structure features:

  • A methyl group at the 2-position of the thiadiazole ring.
  • A piperidine group linked via a thioether bond.

This unique arrangement enhances its solubility and bioavailability compared to other thiadiazole derivatives .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. Studies indicate that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were lower than those for standard antibiotics .
CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus32.6
Standard Drug (Itraconazole)S. aureus47.5

Anticancer Activity

Molecular docking studies suggest that this compound can effectively bind to enzymes involved in cancer progression. The interactions often involve hydrogen bonding and hydrophobic interactions that stabilize the complex . Research has indicated potential cytotoxic effects against various cancer cell lines.

Other Pharmacological Activities

The compound has been investigated for additional biological activities:

  • Antiviral : Thiadiazoles have shown promise in inhibiting viral replication.
  • Anti-inflammatory : Some derivatives demonstrate anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in various therapeutic areas:

  • Antimicrobial Efficacy : A study demonstrated that certain derivatives exhibited higher antibacterial activity than traditional antibiotics, suggesting their potential as new antimicrobial agents .
  • Cytotoxicity Against Cancer Cell Lines : Research indicated that derivatives of 1,3,4-thiadiazoles showed significant cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-5-((piperidin-2-ylmethyl)thio)-1,3,4-thiadiazole?

  • Methodology :

  • Copper-catalyzed cross-coupling : Use substituted iodobenzene and 5-methyl-1,3,4-thiadiazole-2-thiol with CuI (10 mol%) and 2-picolinic acid as a ligand in DMSO at 70–80°C for 24–36 hours .
  • Thioetherification : React 5-methyl-2-mercapto-1,3,4-thiadiazole with chloroacetamide derivatives in the presence of K₂CO₃ as a base catalyst .
    • Validation : Confirm purity via HPLC (>95%) and structural integrity using ¹H/¹³C NMR, IR, and mass spectrometry .

Q. How can researchers confirm the structure and purity of this compound?

  • Analytical Techniques :

  • Spectroscopy : ¹H/¹³C NMR for functional group analysis, IR for bond vibrations (e.g., C=S at ~650 cm⁻¹), and MS for molecular ion peaks .
  • Chromatography : HPLC or TLC with Rf values compared to standards .
  • Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (e.g., ±0.3% deviation) .

Q. What in vitro assays are used to evaluate the biological activity of thiadiazole derivatives?

  • Pharmacological Screening :

  • Antidepressant/Anxiolytic : Forced swim test (FST) and elevated plus maze (EPM) in rodents, comparing efficacy to Imipramine or Diazepam .
  • Antimicrobial : Broth microdilution for MIC determination against Mycobacterium tuberculosis (e.g., MIC = 3.13–6.25 µg/mL for alkylthio-substituted derivatives) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values for Co/Zn complexes) .

Advanced Research Questions

Q. How can molecular docking guide the design of thiadiazole derivatives with enhanced bioactivity?

  • Protocol :

Target Selection : Use enzymes like cyclooxygenase (COX) or mycobacterial 14α-demethylase (14DM) .

Software : AutoDock Vina or Schrödinger Suite for ligand-protein interaction analysis .

Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC₅₀ values .

  • Case Study : Docking of 2-((4-phenyl-triazolyl)thio)ethanoic acid salts revealed hydrogen bonding with COX-2 active sites, correlating with anti-inflammatory activity .

Q. What strategies are used to study thiadiazole-metal complexes for electrochemical applications?

  • Coordination Chemistry :

  • Synthesis : React 5-methyl-2-carboxylmethylthio-1,3,4-thiadiazole with transition metals (Co²⁺, Zn²⁺) in ethanol/water .
  • Characterization : Cyclic voltammetry (e.g., redox peaks at −0.5 V for Co complexes) and fluorescence spectroscopy (λem = 450 nm) .
    • Applications : Fluorescent probes for cellular imaging or redox-active catalysts .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Case Analysis :

  • Structural Variations : Compare substituents (e.g., alkylthio vs. sulfonyl groups) affecting antitubercular activity .
  • Assay Conditions : Adjust MIC testing protocols (e.g., pH-dependent solubility in Mycobacterium models) .
    • Statistical Tools : Use ANOVA to assess significance of bioactivity differences (p < 0.05) .

Q. What role do dual fluorescence effects play in thiadiazole-based molecular probes?

  • Mechanism : Excited-state intramolecular proton transfer (ESIPT) in 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole enables pH-sensitive fluorescence .
  • Applications : Monitor lipid bilayer dynamics using DPPC liposomes with fluorescence quenching at 370/450 nm .

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